6-aminopyridine-2-sulfonic Acid
CAS No.: 109682-22-6
Cat. No.: VC20743437
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109682-22-6 |
|---|---|
| Molecular Formula | C5H6N2O3S |
| Molecular Weight | 174.18 g/mol |
| IUPAC Name | 6-aminopyridine-2-sulfonic acid |
| Standard InChI | InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) |
| Standard InChI Key | DPMMQOBPBUIBQW-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)S(=O)(=O)O)N |
| Canonical SMILES | C1=CC(=NC(=C1)S(=O)(=O)O)N |
Introduction
Structural and Physical Properties
Molecular Structure and Representation
The molecular structure of 6-aminopyridine-2-sulfonic acid features a pyridine ring with nitrogen at position 1, an amino group at position 6, and a sulfonic acid group at position 2. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions .
Several representation methods are used to describe the structure of this compound:
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SMILES notation: C1=CC(=NC(=C1)S(=O)(=O)O)N
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InChI: InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
These notations provide standardized ways to represent the compound's structure in databases and publications, enabling consistent identification across different platforms.
Physical and Computed Properties
The physical and computed properties of 6-aminopyridine-2-sulfonic acid are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.18 g/mol | |
| XLogP3-AA | -0.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 1 | |
| Physical State | Solid (inferred) |
The negative XLogP3-AA value (-0.4) indicates that the compound has hydrophilic characteristics, suggesting good water solubility. This property is consistent with the presence of both the sulfonic acid group and the amino group, which contribute to increased polarity and potential for hydrogen bonding .
The hydrogen bond donor count (2) and acceptor count (5) highlight the compound's capacity to form multiple hydrogen bonds, which influences its solubility profile and potential interactions with biological systems or other chemical entities .
Analytical Characterization and Identification
Chromatographic Analysis
Chromatographic methods suitable for analyzing 6-aminopyridine-2-sulfonic acid would typically include high-performance liquid chromatography (HPLC), potentially with UV detection due to the aromatic structure of the compound. Ion chromatography might also be applicable given the ionic nature of the sulfonic acid group.
The negative XLogP3-AA value suggests that reversed-phase HPLC with a higher percentage of aqueous phase would be appropriate for separation and analysis of this compound .
Related Compounds and Comparative Analysis
Structure-Property Relationships
The presence of both amino and sulfonic acid groups on a pyridine ring creates interesting structure-property relationships:
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Solubility: The combination of the hydrophilic sulfonic acid group and the amino group enhances water solubility compared to unsubstituted pyridine.
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Acid-base properties: The relative positions of the amino group and sulfonic acid group on the pyridine ring influence their respective acid-base properties through electronic effects.
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Reactivity: The amino group's nucleophilicity is modulated by the electron-withdrawing effect of the sulfonic acid group and the electronic distribution in the pyridine ring.
These structure-property relationships have implications for the potential applications of 6-aminopyridine-2-sulfonic acid and its derivatives in various fields.
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